4-chloro-1H-indole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-2-1-3-7-5(6)4-8(12-7)9(11)13/h1-4,12H,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYUWOOZSXRIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)C(=O)N)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Diversification of 4 Chloro 1h Indole 2 Carboxamide and Its Analogues
Primary Synthetic Routes for the 4-chloro-1H-indole-2-carboxamide Core Structure
The construction of the this compound core primarily relies on the formation of an amide bond between a 4-chloro-1H-indole-2-carboxylic acid precursor and an appropriate amine. The efficiency and success of this transformation are highly dependent on the chosen synthetic strategy and reaction conditions.
The most prevalent method for synthesizing the indole-2-carboxamide scaffold is the amide coupling reaction, which involves the activation of a carboxylic acid to facilitate its reaction with an amine. hepatochem.comfishersci.co.uk This process can be achieved through various reagent systems, each with distinct advantages and applications.
A common and effective approach involves the use of carbodiimide coupling reagents. hepatochem.com For instance, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) with an additive like hydroxybenzotriazole (HOBt) is widely used to promote the formation of the amide bond from the corresponding indole-2-carboxylic acid. nih.govnih.gov The reaction mechanism typically proceeds through the formation of a reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. fishersci.co.ukluxembourg-bio.com The addition of HOBt can enhance the reaction's efficiency by forming an active ester intermediate, which minimizes side reactions. nih.gov
Alternative coupling systems include dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). nih.gov While effective, a notable drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and requires removal by filtration. luxembourg-bio.com Other sophisticated coupling reagents developed for peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride), are also employed, particularly for more challenging couplings. nih.gov
The general synthetic pathway is outlined below:
Step 1: Carboxylic Acid Activation: The 4-chloro-1H-indole-2-carboxylic acid is treated with a coupling reagent (e.g., EDC·HCl, DCC) and an additive (e.g., HOBt, DMAP) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Step 2: Amine Coupling: The desired amine is added to the activated carboxylic acid intermediate. The reaction mixture is typically stirred at room temperature until completion.
Step 3: Workup and Purification: The reaction is quenched, and the crude product is purified, often using column chromatography, to yield the final this compound derivative.
The table below summarizes common coupling reagent systems used in the synthesis of indole-2-carboxamides.
| Coupling Reagent(s) | Additive/Base | Typical Solvent(s) | Key Characteristics |
| EDC·HCl | HOBt, DIPEA | DCM, DMF, ACN | High yields, water-soluble byproduct. nih.govnih.gov |
| DCC | DMAP | DCM | Effective, but forms insoluble DCU byproduct. nih.govluxembourg-bio.com |
| HATU | DIPEA | DMF | Highly efficient, often used for difficult couplings. nih.gov |
| CDI | Et3N | - | Involves an N-acylimidazole intermediate. nih.gov |
| BOP-Cl | Et3N | - | Another common reagent for amide bond formation. nih.gov |
Once the this compound core is established, further functionalization can be performed to synthesize a variety of analogues. The indole (B1671886) ring possesses multiple sites for substitution, with the C3 position being the most nucleophilic and thus a common site for electrophilic substitution. nih.gov
One key strategy for functionalization at the C3 position is the Vilsmeier-Haack reaction. This reaction uses a mixture of phosphorus oxychloride (POCl3) and a substituted amide (like DMF) to introduce a formyl group (-CHO) at the C3 position of the indole ring. nih.gov This formyl group serves as a versatile handle for further modifications. For example, it can be reduced to a hydroxymethyl group (-CH2OH) using a reducing agent like sodium borohydride (NaBH4). nih.gov This introduces a new functional group that can be used in subsequent synthetic steps.
N-alkylation or N-arylation at the indole nitrogen (N1 position) is another common regioselective modification. This is typically achieved by treating the indole with a base to deprotonate the N-H bond, followed by the addition of an alkyl or aryl halide.
The primary reason for this difference in efficiency lies in both the reactivity of the intermediates and the purification process. The byproduct of EDC is water-soluble and can be easily removed during aqueous workup, which simplifies purification and is advantageous for larger-scale synthesis. fishersci.co.uk In contrast, the DCU byproduct from DCC reactions is insoluble in many common organic solvents and must be removed by filtration, which can be cumbersome and may lead to product loss on a larger scale. luxembourg-bio.com
Design and Synthesis of Substituted Indole-2-Carboxamide Analogues
The this compound scaffold serves as a template for the rational design and synthesis of new analogues with modified properties. Chemical diversification can be strategically targeted at two main regions: the indole core itself and the external amide side chain.
Modifications to the indole core are crucial for exploring structure-activity relationships. While the parent compound is chlorinated at the C4 position, other positions can be functionalized to modulate the molecule's electronic and steric properties.
C3 Position: As mentioned, the C3 position is readily functionalized. Introduction of small alkyl groups, such as an ethyl group, can be achieved through precursors like 5-chloro-3-ethyl-1H-indole-2-carboxylic acid, which is then coupled with an amine. nih.gov
C5 and C6 Positions: The effect of substituents at the C5 and C6 positions is often investigated by starting with the appropriately substituted indole-2-carboxylic acid precursor. For instance, analogues with methoxy (B1213986) or additional chloro groups at the C5 position have been synthesized to probe the impact of electron-donating and electron-withdrawing groups at this site. nih.govacs.org Similarly, substitutions at the C6 position, such as fluorine, can be incorporated. nih.gov
The following table presents examples of substitutions that have been made to the indole core in related indole-2-carboxamide analogues.
| Position of Substitution | Substituent Group | Precursor Example |
| C3 | Ethyl | 5-Chloro-3-ethyl-1H-indole-2-carboxylic acid nih.gov |
| C4 | Methoxy | 4-Methoxyindole-2-carboxylic acid nih.gov |
| C5 | Methyl | 5-Methylindole-2-carboxylic acid nih.gov |
| C5 | Chloro | 5-Chloroindole-2-carboxylic acid nih.gov |
| C5 | Methoxy | 5-Methoxyindole-2-carboxylic acid nih.gov |
| C5 | Trifluoromethyl | 5-(Trifluoromethyl)-1H-indole-2-carboxylic acid acs.org |
| C6 | Fluoro | 4,6-Difluoroindole-2-carboxylic acid nih.gov |
A variety of amines have been successfully coupled to the indole-2-carboxylic acid core. These range from simple aliphatic and aromatic amines to more complex, sterically demanding structures and heterocyclic moieties. nih.govacs.org For example, amines such as rimantadine, benzylamine, and phenylhydrazine have been used to create diverse N-substituted indole-2-carboxamides. nih.gov Furthermore, fragments containing piperazine (B1678402) or morpholine (B109124) rings can be incorporated into the side chain, often to improve properties like solubility. nih.govacs.org This approach of "amide-scanning" is a cornerstone of medicinal chemistry for exploring new chemical space. acs.org
The table below illustrates the diversity of amine components used to functionalize the amide side chain of indole-2-carboxamides.
| Amine Component | Resulting Side Chain Structure |
| Rimantadine | N-(1-(Adamantan-1-yl)ethyl) nih.gov |
| Benzylamine | N-Benzyl nih.gov |
| Phenylhydrazine | N-Phenylamino nih.gov |
| 4-(2-Pyridyl)morpholine containing amine | Varies, incorporates a pyridyl-morpholine moiety acs.org |
| Piperazine | N-Piperazinyl nih.gov |
Multi-Component Reactions and Combinatorial Synthesis Applications
Multi-component reactions (MCRs) have emerged as powerful and efficient tools in medicinal and materials chemistry for the rapid generation of diverse molecular scaffolds from simple and readily available starting materials. These one-pot reactions, where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials, offer significant advantages in terms of atom economy, time, and resource efficiency. This makes them particularly well-suited for the construction of combinatorial libraries, which are large collections of structurally related compounds that can be screened for desired biological or material properties.
A notable advancement in the synthesis of indole-2-carboxamides, including the 4-chloro substituted scaffold, utilizes a sustainable two-step approach involving an Ugi four-component reaction (U-4CR) followed by an acid-catalyzed cyclization. This methodology allows for the creation of a wide array of substituted indole-2-carboxamides by varying the four components of the Ugi reaction: an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. rsc.org
The general synthetic route commences with the Ugi-4CR of a substituted aniline (B41778), glyoxal dimethyl acetal, formic acid, and a variety of isocyanides. This reaction proceeds under mild conditions at room temperature to afford the Ugi adducts in good to excellent yields. The subsequent step involves an acid-catalyzed cyclization of the Ugi adduct, using a reagent such as methanesulfonic acid, to furnish the desired multi-substituted indole-2-carboxamide derivatives. rsc.org
For the synthesis of this compound analogues, 4-chloroaniline serves as the amine component in the initial Ugi reaction. The diversity of the final products can be readily achieved by varying the isocyanide component. This approach is highly amenable to combinatorial synthesis, enabling the generation of a large library of compounds from a small set of starting materials.
The versatility of this MCR-based approach allows for the introduction of a wide range of substituents at the amide nitrogen of the this compound core. Both benzylic and aliphatic isocyanides can be employed, leading to a diverse set of N-substituted analogues. The reaction conditions are generally mild, and the products can often be obtained in high yields. rsc.org
Below are examples of this compound analogues synthesized using this multi-component approach, demonstrating the chemical diversification achievable.
| Compound | Aniline Component | Isocyanide Component | Ugi Adduct Yield (%) | Final Product Yield (%) |
|---|---|---|---|---|
| N-benzyl-4-chloro-1H-indole-2-carboxamide | 4-chloroaniline | Benzyl isocyanide | 94 | 96 |
| 4-chloro-N-(cyclohexylmethyl)-1H-indole-2-carboxamide | 4-chloroaniline | (Isocyanomethyl)cyclohexane | 91 | 85 |
| 4-chloro-N-(2-phenylethyl)-1H-indole-2-carboxamide | 4-chloroaniline | (2-isocyanoethyl)benzene | 93 | 92 |
The application of this synthetic strategy in a combinatorial fashion allows for the rapid exploration of the chemical space around the this compound scaffold. By systematically varying the isocyanide input, libraries of compounds with diverse physicochemical properties can be generated. These libraries are valuable resources for screening in drug discovery programs and for the development of new materials. The efficiency and high throughput nature of multi-component reactions make them an ideal platform for the synthesis of such focused compound libraries.
Preclinical Pharmacological Investigations and Biological Activities of 4 Chloro 1h Indole 2 Carboxamide Derivatives
In Vitro Cellular and Biochemical Assay Methodologies
A variety of in vitro assays have been instrumental in elucidating the pharmacological profiles of 4-chloro-1H-indole-2-carboxamide derivatives. These methodologies range from cell-based screens to assess antiproliferative and antimicrobial effects, to biochemical assays aimed at identifying specific enzyme and receptor interactions.
The antiproliferative potential of this compound derivatives has been extensively evaluated against various human cancer cell lines. These studies are crucial for identifying compounds with cytotoxic or cytostatic effects, providing a preliminary indication of their potential as anticancer agents.
Newly synthesized 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide and pyrido[3,4-b]indol-1-one derivatives have demonstrated promising antiproliferative activity against four different human cancer cell lines, with mean GI50 values ranging from 29 nM to 102 nM. tandfonline.com Notably, some of these compounds exhibited potent inhibitory activity against both wild-type and mutant EGFR. tandfonline.com For instance, compounds 5c, 5d, 5f, and 5g from scaffold A, and 6e and 6f from scaffold B, showed the highest antiproliferative activity with GI50 values between 29 nM and 47 nM. tandfonline.com Specifically, compound 5f was the most potent, with a GI50 of 29 nM, surpassing the reference drug erlotinib (B232) (GI50 = 33 nM). tandfonline.com
Similarly, a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives were synthesized and evaluated for their antiproliferative effects. mdpi.com The indole-2-carboxylate (B1230498) derivatives 3a-e displayed significant antiproliferative activity, with GI50 values ranging from 29 nM to 42 nM against a panel of four cancer cell lines. mdpi.com Compound 3e emerged as the most potent in this series, with a GI50 of 29 nM, which is more effective than erlotinib against pancreatic, breast, and epithelial cancer cell lines. mdpi.com In contrast, the carboxylic acid derivatives 4a-c were the least potent, highlighting the importance of the ethyl group at the second position of the indole (B1671886) nucleus for antiproliferative action. mdpi.com
Further studies on other indole-based compounds revealed that derivatives of 5-chloro-3-(substituted)-indole-2-carboxamide showed good antiproliferative activity against four tested cancer cell lines. nih.gov For example, compound Vc demonstrated a GI50 value of 56 nM. nih.gov The amine derivative, compound IV, was the least potent with a GI50 of 104 nM, indicating that the nature of the substituent at the third position of the indole moiety is crucial for activity. nih.gov
Nortopsentin analogues, which share structural similarities, have also been investigated. Compounds 1k and 4c, for example, exhibited antiproliferative activity against a majority of the human cell lines in the NCI-60 panel, with GI50 values in the micromolar to submicromolar range. researchgate.net Specifically, against the HCT-116 colorectal carcinoma cell line, these compounds showed comparable GI50 values of 2.91 µM and 2.35 µM, respectively. researchgate.net
Table 1: Antiproliferative Activity of Selected this compound Derivatives and Related Compounds
| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings (GI50/IC50) | Reference(s) |
|---|---|---|---|
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | 4 human cancer cell lines | Mean GI50: 29 nM - 102 nM; Compound 5f GI50: 29 nM | tandfonline.com |
| 5-chloro-indole-2-carboxylates | 4 human cancer cell lines | GI50: 29 nM - 42 nM; Compound 3e GI50: 29 nM | mdpi.com |
| 5-chloro-3-(substituted)-indole-2-carboxamides | 4 human cancer cell lines | Compound Vc GI50: 56 nM; Compound IV GI50: 104 nM | nih.gov |
| Nortopsentin analogues (1k and 4c) | HCT-116 colorectal carcinoma | GI50: 2.91 µM (1k), 2.35 µM (4c) | researchgate.net |
The enzymatic inhibitory activity of this compound derivatives has been a key area of investigation, with a particular focus on kinases and glycogen (B147801) phosphorylase (GP), which are implicated in cancer and metabolic diseases, respectively.
In the realm of kinase inhibition, certain derivatives have shown potent activity against key signaling kinases. For instance, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives were identified as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR). tandfonline.com Specifically, compounds 5d, 5f, and 5g inhibited EGFRWT with IC50 values ranging from 68 to 85 nM. tandfonline.com Similarly, 5-chloro-indole-2-carboxylate derivatives were found to inhibit EGFR and BRAFV600E. mdpi.com Compound VI in a related series inhibited EGFR with an IC50 of 0.08 µM and moderately inhibited BRAFV600E with an IC50 of 0.15 µM. mdpi.com
Regarding glycogen phosphorylase, N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives have been synthesized and identified as potent GP inhibitors. nih.gov The compound 5-chloro-N-(5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-1H-indole-2-carboxamide (5b) showed potent inhibitory activity. nih.gov Further optimization led to the optically active derivative 5-chloro-N-[(5R)-1,3,6,6-tetrafluoro-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl]-1H-indole-2-carboxamide (25eα), which was the most potent in its series with an IC50 of 0.020 µM. nih.gov Another study identified a novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative (compound 1) as a brain-type glycogen phosphorylase (PYGB) inhibitor. mdpi.com This compound was found to have protective effects in cerebral ischemia models. mdpi.comsemanticscholar.org
Table 2: Enzyme Inhibition Profile of Selected this compound Derivatives
| Compound/Derivative Series | Target Enzyme | Key Findings (IC50) | Reference(s) |
|---|---|---|---|
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT | 68 - 85 nM | tandfonline.com |
| Pyrazino[1,2-a]indol-1(2H)-ones (Compound VI) | EGFR, BRAFV600E | 0.08 µM (EGFR), 0.15 µM (BRAFV600E) | mdpi.com |
| N-bicyclo-5-chloro-1H-indole-2-carboxamides | Glycogen Phosphorylase | 0.020 µM (Compound 25eα) | nih.gov |
| 5-chloro-N-phenyl-1H-indole-2-carboxamide (Compound 1) | Brain-type Glycogen Phosphorylase (PYGB) | Effective inhibitor | mdpi.com |
Derivatives of this compound have been extensively studied for their ability to modulate the activity of G protein-coupled receptors (GPCRs), most notably the cannabinoid type 1 (CB1) receptor. These compounds often act as allosteric modulators, binding to a site on the receptor that is distinct from the orthosteric site where endogenous ligands bind. This allosteric modulation can fine-tune the receptor's response to orthosteric ligands.
The prototypical allosteric modulator for the CB1 receptor is 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569). nih.gov Structure-activity relationship studies have revealed key structural requirements for allosteric modulation of CB1 by indole-2-carboxamides. These include the chain length at the C3-position, an electron-withdrawing group at the C5-position, the length of the linker between the amide bond and a phenyl ring, and the amino substituent on that phenyl ring. nih.gov
Modifications to this scaffold have led to the identification of potent CB1 allosteric modulators. For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) exhibited a binding affinity (KB) of 259.3 nM with a high binding cooperativity (α) of 24.5. nih.gov An even more potent derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f), displayed a KB of 89.1 nM. nih.gov Moving the C5-chloro group to the C6 position, as in compound 21a, drastically reduced the binding affinity to the allosteric site (KB = 3673 nM) but maintained allosteric modulation of orthosteric ligand binding. nih.gov
These allosteric modulators can exhibit biased signaling, meaning they can selectively activate certain downstream signaling pathways over others. For instance, some positive allosteric modulators of orthosteric agonist binding have been shown to antagonize agonist-induced G-protein coupling while inducing β-arrestin-mediated ERK1/2 phosphorylation. nih.gov This property of biased signaling offers the potential for developing therapeutic agents with more selective and potentially safer profiles. nih.govmdpi.com
The this compound core structure has served as a foundation for the development of potent antimicrobial and antiparasitic agents.
Antimycobacterial Activity:
Derivatives of indole-2-carboxamide have shown significant promise as anti-tuberculosis (anti-TB) agents. nih.govnih.govrsc.org The initial hit, indole-2-carboxamide (1), displayed a minimum inhibitory concentration (MIC) of 0.8 µM against Mycobacterium tuberculosis. datapdf.com Subsequent modifications, such as the replacement of a cyclohexyl group with an adamantyl ring, and the substitution of 4,6-dimethyl groups with 4,6-dihalo substituents, led to a conspicuous increase in activity. rsc.org
For instance, N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2) was identified as a potent anti-TB agent with an MIC of 0.012 µM and no cytotoxicity to healthy cells. nih.gov The para-chloro-substituted aniline (B41778) analog (49) was found to be 2- and 4-fold more potent than its unsubstituted counterpart against M. tuberculosis and M. abscessus, respectively. nih.gov In another study, the 4-methoxyindole (B31235) analogue 8b showed a two-fold enhancement of activity compared to the 5-methoxy counterpart 8c (MIC = 2.84 and 5.67 μM, respectively). nih.gov The nitrobenzothiazinone derivative 6, bearing a carbonyl piperazine (B1678402) moiety, was reported to have a potent anti-TB activity with an MIC of 0.031 μM. nih.gov
Antiparasitic Activity:
Phenotypic screening has identified substituted indoles as active against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govnih.gov Optimization of a series of indole-2-carboxamides led to early lead compounds with balanced potency and physicochemical properties. nih.govnih.gov Although these compounds showed limited plasma exposure in animal studies, the best compound was advanced to a proof-of-concept efficacy study in acute and chronic mouse models of Chagas disease, where it demonstrated antiparasitic activity. nih.gov However, further development was halted due to unfavorable pharmacokinetic properties and a deprioritized mechanism of action (CYP51 inhibition). nih.govnih.gov
In the context of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, coumarin-based derivatives have been investigated. rsc.org While not directly 4-chloro-1H-indole-2-carboxamides, this research highlights the broader interest in heterocyclic compounds for treating trypanosomiases.
Table 3: Antimicrobial and Antiparasitic Activity of Selected this compound Derivatives and Related Compounds
| Compound/Derivative Series | Organism | Key Findings (MIC/EC50) | Reference(s) |
|---|---|---|---|
| Indole-2-carboxamide (1) | Mycobacterium tuberculosis | MIC: 0.8 µM | datapdf.com |
| N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide (2) | Mycobacterium tuberculosis | MIC: 0.012 µM | nih.gov |
| para-chloro-substituted aniline analog (49) | M. tuberculosis, M. abscessus | 2- and 4-fold more potent than unsubstituted counterpart | nih.gov |
| 4-methoxyindole analogue (8b) | Mycobacterium tuberculosis | MIC: 2.84 µM | nih.gov |
| Substituted indoles | Trypanosoma cruzi | Demonstrated antiparasitic activity in vivo | nih.govnih.gov |
Identification and Characterization of Molecular Targets
A critical aspect of preclinical pharmacological investigation is the identification and characterization of the molecular targets through which a compound exerts its biological effects. For this compound derivatives, this has involved a combination of experimental and computational approaches.
Understanding the interactions between a ligand and its molecular target at the atomic level is crucial for rational drug design and optimization. For this compound derivatives, ligand-target interaction analysis has provided valuable insights into their mechanisms of action.
In the context of antimycobacterial activity, indole-2-carboxamides have been suggested to inhibit the essential transporter MmpL3. nih.gov This protein is involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall. The structure-activity relationships of these compounds, particularly the importance of substitutions at the 4- and/or 6-positions of the indole ring and the impact of lipophilicity, are consistent with binding to a specific target like MmpL3. nih.gov
For derivatives targeting glycogen phosphorylase, enzyme docking studies have been employed to speculate on the binding mode. nih.gov For the potent inhibitor 25eα, these studies helped to understand the role of fluorine atoms in its binding to the enzyme. nih.gov
In the case of kinase inhibitors, molecular docking studies have been used to determine the binding modes of the most active compounds within the active sites of their target kinases, such as EGFR and BRAFV600E. nih.gov These computational analyses complement the experimental data and provide a structural basis for the observed inhibitory activity.
For cannabinoid receptor allosteric modulators, the interaction is with a topographically distinct site from the orthosteric binding pocket. The binding of these indole-2-carboxamides to the allosteric site induces conformational changes in the receptor that, in turn, affect the binding and/or efficacy of orthosteric ligands. nih.gov The identification of key residues involved in the allosteric binding site through mutagenesis studies has been crucial in understanding these interactions.
Elucidation of Specific Target Proteins (e.g., EGFR, CDK2, MmpL3, CB1 Receptor)
Derivatives of this compound have been identified as potent modulators of several key proteins implicated in cancer, infectious diseases, and neurological pathways.
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)
A significant area of investigation has been the development of indole-2-carboxamide derivatives as dual inhibitors of EGFR and CDK2, two proteins crucial for cell cycle progression and proliferation in cancer. A series of 5-chloro-3-methyl-1H-indole-2-carboxamides demonstrated potent antiproliferative activity against various cancer cell lines. rsc.org The most active of these, a derivative featuring a 2-methylpyrrolidin-4-yl phenethyl tail, exhibited a mean GI₅₀ (half-maximal growth inhibition) value of 0.95 µM across four tested cancer cell lines, proving more potent than the standard chemotherapeutic agent doxorubicin. rsc.org
Further modifications, such as the introduction of a 2-methoxyvinyl group at the C3 position of the 5-chloro-indole-2-carboxamide core, yielded compounds with potent inhibitory activity against both wild-type (WT) and mutant (T790M) EGFR. Specific derivatives from this series inhibited EGFRWT with IC₅₀ (half-maximal inhibitory concentration) values in the range of 68 to 85 nM. Another study on 5-substituted-3-ethylindole-2-carboxamides identified derivatives that potently inhibited both EGFR and CDK2, with IC₅₀ values as low as 85 nM and 33 nM, respectively, for the most powerful compounds. eiu.edu
Interactive Table: Inhibition of EGFR and CDK2 by Indole-2-Carboxamide Derivatives
| Compound Scaffold | Target(s) | Potency (IC₅₀ / GI₅₀) | Cell Lines Tested | Reference |
| 5-Chloro-3-methyl-1H-indole-2-carboxamide (Derivative 5e) | Proliferation | GI₅₀ = 0.95 µM | A549, MCF-7, Panc-1, HT-29 | rsc.org |
| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5d,f,g) | EGFRWT | IC₅₀ = 68 - 85 nM | Panc-1 | |
| 5-Substituted-3-ethylindole-2-carboxamide (Derivative 5j) | Proliferation | GI₅₀ = 37 nM | Four cancer cell lines | eiu.edu |
| 5-Substituted-3-ethylindole-2-carboxamide (Derivative 5g) | CDK2 | IC₅₀ = 33 ± 04 nM | (Enzyme assay) | eiu.edu |
Mycobacterial Membrane Protein Large 3 (MmpL3)
The indole-2-carboxamide scaffold is a cornerstone in the development of inhibitors for MmpL3, an essential transporter protein in Mycobacterium tuberculosis responsible for shuttling mycolic acid precursors. tandfonline.comnih.govnih.gov This makes MmpL3 a prime target for anti-tuberculosis drugs. Research has identified indole-2-carboxamides as one of the most extensively studied classes of MmpL3 inhibitors. tandfonline.com While many potent compounds in this class feature 4,6-disubstitution on the indole ring, the core indole-2-carboxamide structure is critical for activity. tandfonline.comnih.gov These compounds have shown exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of tuberculosis, with some analogs achieving MIC (minimum inhibitory concentration) values as low as 0.012 µM. nih.govnih.gov
Cannabinoid Receptor 1 (CB1)
Certain this compound derivatives act as allosteric modulators of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor primarily expressed in the brain. The prototypical modulator, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (known as ORG27569), has been a key tool in studying CB1 function. Structural optimization of this scaffold has revealed that substituents at the C3 and C5 positions of the indole ring, along with the nature of the side chain, significantly impact binding affinity (K₋B) and cooperativity (α). One derivative, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide, was identified with a K₋B of 89.1 nM, among the most potent CB1 allosteric modulators discovered.
Mechanistic Elucidation of Biological Effects in Preclinical Models
Understanding the molecular mechanisms downstream of target engagement is crucial for characterizing the therapeutic potential of this compound derivatives.
Investigations into Apoptosis Induction Pathways
A primary mechanism by which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways.
In glioma cell lines, carboxamide derivatives were found to induce apoptosis by increasing the activity of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3). nih.gov This was accompanied by the downregulation of key anti-apoptotic proteins like Bcl-2 and survivin. nih.gov
Investigations in breast cancer cells provided further detail on the intrinsic pathway. Certain 5-chloro-indole-2-carboxamide derivatives were shown to significantly elevate the levels of cytochrome C in the cytoplasm. rsc.orgnih.gov The release of cytochrome C from the mitochondria is a critical event that leads to the formation of the apoptosome and subsequent activation of caspase-9. nih.gov These compounds also modulated the levels of the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. nih.gov
Interactive Table: Apoptotic Effects of Indole-2-Carboxamide Derivatives in MCF-7 Cells
| Compound Derivative | Apoptotic Marker | Effect (Fold Increase vs. Control) | Reference |
| Derivative 5d | Cytochrome C | 14 | rsc.orgnih.gov |
| Derivative 5e | Cytochrome C | 16 | rsc.orgnih.gov |
| Derivative 5h | Cytochrome C | 13 | rsc.orgnih.gov |
Analysis of Signaling Pathway Modulation (e.g., MAPK/NF-κB axis)
The biological activities of this compound derivatives are often mediated by their ability to interfere with critical intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to cell survival, proliferation, and inflammation, and are frequently dysregulated in diseases like cancer.
Research has demonstrated that indole compounds can effectively modulate this axis. researchgate.net One study on an indole-2-carboxamide derivative, named LG4, found that it could alleviate diabetic kidney disease by inhibiting MAPK-mediated inflammation. nih.gov Proteome microarray screening identified the MAPK proteins JNK and ERK as direct binding partners for LG4. By binding to and inhibiting the phosphorylation of JNK and ERK, the compound prevented the subsequent activation of the NF-κB transcription factor, thereby reducing the expression of inflammatory cytokines. nih.gov
Other studies have shown that indole-2-carboxamide derivatives can inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the MAPK kinase kinase family. nih.gov This inhibition represses the downstream phosphorylation of the p38/JNK signaling pathways, leading to a reduction in inflammation. nih.gov Furthermore, allosteric modulators of the CB1 receptor from the indole-2-carboxamide class were found to induce the phosphorylation of ERK1/2, indicating complex, context-dependent modulation of the MAPK pathway.
Cellular Uptake and Intracellular Localization Studies in Model Systems
For a compound to engage with intracellular targets like EGFR, CDK2, or components of the MAPK pathway, it must first cross the cell membrane. While detailed experimental studies specifically tracking the uptake and subcellular distribution of this compound derivatives are not extensively detailed in the surveyed literature, studies on related indole compounds provide insight into the likely processes.
The cellular uptake of small molecules is often assessed using techniques like fluorescence microscopy with fluorescently labeled compound derivatives. eiu.edunih.gov A study on fluorescent derivatives of an indole alkaloid (teleocidin) revealed that biologically active compounds localized intensely throughout the cytoplasm and on the nuclear membrane of HeLa cells. nih.gov This study suggested that hydrophobicity (lipophilicity) was a primary determinant of cellular uptake, a common characteristic for compounds that passively diffuse across the plasma membrane. nih.gov
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analyses are also commonly performed on these derivatives and often predict good membrane permeability and high gastrointestinal absorption. acs.org While these computational models and findings from structurally related molecules are informative, direct experimental validation using techniques like single-molecule localization microscopy or specific permeability assays (e.g., PAMPA, Caco-2) would be necessary to definitively characterize the uptake and precise intracellular fate of this compound derivatives.
Structure Activity Relationship Sar and Structural Optimization of 4 Chloro 1h Indole 2 Carboxamide Analogues
Impact of Indole (B1671886) Ring Substitution on Biological Potency and Selectivity
The indole ring serves as a crucial pharmacophore in this class of compounds, and its substitution pattern profoundly influences their biological profile. Researchers have extensively explored the effects of various substituents at different positions of the indole nucleus to enhance potency and selectivity.
Role of Halogenation (e.g., Chloro, Fluoro, Bromo)
Halogenation of the indole ring is a key strategy for modulating the biological activity of 4-chloro-1H-indole-2-carboxamide analogues. The position and nature of the halogen atom can significantly alter the compound's electronic properties, lipophilicity, and binding interactions.
For instance, in a series of 1H-indole-2-carboxamides evaluated as allosteric modulators of the cannabinoid receptor 1 (CB1), the presence of a chloro or fluoro group at the C5 position of the indole ring was found to enhance modulatory potency. nih.govnih.gov Moving the C5-chloro group to the C6 position, however, led to a drastic reduction in binding affinity for the allosteric site. acs.org This highlights the positional importance of halogen substitution for optimal interaction with the receptor.
Furthermore, studies on synthetic cannabinoids have shown that chlorination at different positions of the indole core has a substantial effect on human CB1 receptor binding affinity. unibo.it Specifically, 4- and 5-chloro substitutions resulted in lower affinity compared to 2-, 6-, and 7-chloro substitutions. unibo.it This suggests that the electronic and steric effects of the chlorine atom at various positions differentially influence receptor binding. The introduction of a fluorine atom at the C5 position has also been shown to be beneficial for activity. nih.govnih.gov
The nature of the halogen can also play a role. While direct comparisons are not always available for this compound itself, broader studies on halogenated natural products indicate that replacing chlorine with bromine can significantly alter the bioactivity profile. nih.gov This is attributed to differences in size, electronegativity, and the ability to form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. nih.govacs.org
| Compound Modification | Effect on Biological Activity | Reference |
| C5-Chloro or Fluoro substitution | Enhanced CB1 allosteric modulation potency. | nih.govnih.gov |
| Moving C5-Chloro to C6 position | Drastically reduced binding affinity. | acs.org |
| 4- and 5-Chloro substitution | Lower hCB1 binding affinity. | unibo.it |
| 2-, 6-, and 7-Chloro substitution | Retained hCB1 binding affinities. | unibo.it |
Influence of Alkyl and Aryl Substituents at Various Positions
The introduction of alkyl and aryl groups at various positions on the indole ring has been another fruitful avenue for optimizing the biological activity of this compound analogues. These substituents can influence the compound's lipophilicity, steric profile, and potential for additional binding interactions.
In the context of CB1 allosteric modulators, short alkyl groups at the C3 position of the indole ring were found to enhance potency. nih.govnih.gov Specifically, a C3 n-propyl group markedly enhanced allosteric modulation. acs.org Further investigation into the length of the C3 alkyl chain revealed that it significantly impacts both binding affinity and cooperativity. acs.org
The introduction of a methoxy (B1213986) group, a stronger electron-donating group than chlorine, at the C5 position of an indole-2-carboxamide analogue led to a significant decrease in both binding affinity and cooperativity. acs.org Moving the methoxy group to the C6-position also resulted in reduced allosteric effect and binding affinity. acs.org
Effect of Amide Side Chain Modifications on Molecular Recognition and Activity
The amide side chain of this compound is a critical component for molecular recognition and biological activity. Modifications to this part of the molecule, including the linker and terminal groups, have been extensively studied to improve potency, selectivity, and pharmacokinetic properties.
Variation of Linker Lengths and Substituents
The length and composition of the linker connecting the indole core to a terminal moiety are crucial for optimal activity. In the pursuit of anti-Trypanosoma cruzi compounds, altering the linker between the indole core and a right-hand side (RHS) moiety had a profound impact. nih.govacs.org Shifting the position of a methylene (B1212753) group or extending the side chain led to inactive compounds. nih.govacs.org However, reversing the amide bond restored potency, albeit with increased metabolic instability. nih.govacs.org
For CB1 allosteric modulators, the length of the linker between the amide bond and a terminal phenyl ring was found to be a key structural requirement that significantly impacts binding affinity and cooperativity. acs.org
The introduction of substituents on the linker itself can also be detrimental. For example, branching the side chain with a methyl group resulted in equipotent but not improved compounds in an anti-T. cruzi series. nih.govacs.org
| Linker Modification | Effect on Biological Activity | Reference |
| Shifting methylene position or homologating side chain | Inactive compounds (anti-T. cruzi). | nih.govacs.org |
| Reversing the amide bond | Restored potency (anti-T. cruzi). | nih.govacs.org |
| Branching the side chain with a methyl group | Equipotent compounds (anti-T. cruzi). | nih.govacs.org |
Incorporation of Heterocyclic Moieties
The incorporation of heterocyclic moieties into the amide side chain is a common strategy to enhance biological activity and improve physicochemical properties. In the development of anti-T. cruzi agents, replacement of a morpholine (B109124) ring with a piperazine (B1678402) or a methyl piperazine improved solubility but resulted in less potent compounds. nih.gov Interestingly, replacing the morpholine with a thiomorpholine (B91149) 1,1-dioxide resulted in one of the most potent compounds in the series. nih.gov
In another study focusing on antiproliferative activity, the para positions of the phenethyl tails were substituted with various cyclic amines, including 4-dimethylamino, morpholin-4-yl, piperidin-1-yl, or 2-methylpyrrolidine-1-yl groups, to investigate the impact on anticancer activity. nih.gov For CB1 allosteric modulators, a diethylamino group at the 4-position of a terminal phenyl ring was shown to enhance potency. nih.gov
Conformational Analysis and Bioactive Conformations in Binding Pockets
Understanding the three-dimensional structure and conformational preferences of this compound analogues is essential for rational drug design. The bioactive conformation, the specific spatial arrangement of the molecule when it binds to its target, is a key determinant of its activity.
Computational docking studies have been employed to understand the binding modes of these compounds. For instance, in the context of EGFR inhibitors, docking studies of potent compounds revealed favorable dual binding modes within the EGFR wild-type and mutant active sites. nih.gov These studies highlighted specific interactions, such as hydrogen bonds and ionic bonds with key amino acid residues, that contribute to the binding affinity. nih.gov
In the development of HIV-1 inhibitors based on an indolylarylsulfone scaffold, the carboxamide group was found to be directed towards a solvent-accessible hydrophilic area of the binding pocket. nih.gov This observation guided the introduction of extended groups on the 2-carboxamide (B11827560) site to occupy this region and increase ligand affinity. nih.gov
The restoration of potency observed upon methylating both the amide and the indole nitrogen in an anti-T. cruzi compound was partially attributed to returning the spatial orientation of the compound to its bioactive state. nih.govacs.org This underscores the importance of maintaining a specific conformation for optimal biological activity.
Computational and Theoretical Chemistry Studies of 4 Chloro 1h Indole 2 Carboxamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. For derivatives of indole-2-carboxamide, these methods are instrumental in elucidating their fundamental chemical characteristics.
Electronic Structure Analysis
The electronic properties of a molecule are key to understanding its reactivity and potential interactions. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of this investigation.
| Orbital | Description | Implication for Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Associated with the molecule's ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Associated with the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 4-chloro-1H-indole-2-carboxamide, might interact with a protein target.
Prediction of Binding Modes and Affinities
Docking simulations can predict the binding mode and estimate the binding affinity of a ligand to a receptor's active site. For various indole-2-carboxamide derivatives, docking studies have been crucial in identifying potential biological targets and understanding structure-activity relationships (SAR). For instance, studies on similar compounds have shown that the indole (B1671886) scaffold can fit into specific hydrophobic pockets of enzymes, while the carboxamide group can form key hydrogen bonds with amino acid residues.
While specific binding affinity data for this compound is not available in the public domain, research on related 5-chloro-indole-2-carboxamides has demonstrated their potential as allosteric modulators of receptors like the cannabinoid receptor 1 (CB1), with the chloro-substituent playing a role in modulating binding affinity. nih.gov
Identification of Key Interacting Residues and Binding Site Characteristics
A critical outcome of molecular docking is the identification of key amino acid residues within the binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are essential for the stability of the ligand-protein complex.
For the broader class of indole compounds, studies have identified key residues in various protein targets. For example, in a study of 4-chloroindole (B13527) hydroxylation by cytochrome P450 2A6, mutagenesis studies identified important residues both within and outside the active site, such as Thr305, that influence catalytic efficiency. nih.gov Docking studies on other indole-2-carboxamides have frequently highlighted the importance of the amide group in forming hydrogen bonds with residues like glutamic acid in the active site of kinases. Current time information in Edmonton, CA.
| Interaction Type | Potential Interacting Residues | Functional Group on Ligand |
|---|---|---|
| Hydrogen Bonding | Glutamic Acid, Aspartic Acid, Serine, Threonine | Carboxamide (-CONH2) |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine | Indole Ring |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Indole Ring |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. While specific MD simulation studies focused solely on this compound are not documented in the available literature, MD simulations of related indole derivatives in complex with protein targets have been performed. These studies are crucial for validating docking results and understanding the flexibility of the ligand in the binding pocket. They can reveal how water molecules mediate interactions and how the ligand and protein adapt to each other, providing a more realistic model of the binding event.
Conformational Stability and Dynamic Behavior in Simulated Biological Environments
The conformational stability of this compound would be investigated by running MD simulations of the molecule in a simulated physiological environment (e.g., a water box with physiological salt concentration at 310 K). Analysis of the simulation trajectory would reveal the rotational freedom around single bonds, the stability of the planar indole ring, and the orientation of the carboxamide group. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would quantify the molecule's stability and the flexibility of its constituent atoms, respectively.
Illustrative Data on Conformational Analysis
| Dihedral Angle | Predominant Conformation (degrees) | Fluctuation Range (degrees) |
|---|---|---|
| N1-C2-C(O)-N | 180 (anti-periplanar) | ± 20 |
| C2-C(O)-N-H | 0 (syn-periplanar) | ± 15 |
(Note: This data is illustrative to demonstrate typical findings and is not based on a published study of this compound.)
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods to estimate the free energy of binding of a ligand to a biological macromolecule. nih.govfrontiersin.org These end-point methods calculate the binding free energy by combining the molecular mechanics energies of the ligand, protein, and their complex with solvation free energies. nih.gov They are more accurate than typical docking scores and less computationally expensive than alchemical free energy calculations. nih.gov
For this compound, MM/PBSA or MM/GBSA calculations would be performed on snapshots taken from an MD simulation of the compound bound to a specific protein target. The resulting binding free energy (ΔG_bind) provides an estimate of the binding affinity. The energy can also be decomposed into contributions from individual residues, identifying "hot spots" that are critical for the interaction.
Detailed binding free energy calculations using MM/PBSA or MM/GBSA for this compound with a specific biological target have not been identified in published literature. Such studies would provide valuable data for lead optimization by quantifying how modifications to the molecule affect its binding affinity.
Illustrative MM/PBSA Binding Free Energy Data
| Energy Component | Value (kcal/mol) |
|---|---|
| Van der Waals Energy | -35.5 |
| Electrostatic Energy | -18.2 |
| Polar Solvation Energy | +25.8 |
| Nonpolar Solvation Energy | -4.1 |
| Binding Free Energy (ΔG_bind) | -32.0 |
(Note: This data is hypothetical and for illustrative purposes only. It does not represent experimental or published computational results for this compound.)
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
Development of Predictive Models for Biological Activity
To develop a QSAR model for a series of indole-2-carboxamides including the 4-chloro derivative, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) would be required. researchgate.net Molecular descriptors representing steric, electronic, and hydrophobic properties would be calculated for each compound. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical equation that links these descriptors to the observed activity.
A specific QSAR model focused on a series of analogs that includes this compound has not been found in the reviewed scientific literature. The development of such a model would be a key step in guiding the synthesis of new derivatives with potentially improved potency. mdpi.com
Correlation with Experimental Preclinical Data
A robust QSAR model must be validated to ensure its predictive power. This is typically done by dividing the initial dataset into a training set, used to build the model, and a test set, used to evaluate its performance. A high correlation coefficient (r²) between the predicted and experimental activities for the test set indicates a reliable model. This validated model can then be used to prioritize the synthesis of new compounds. For instance, studies on other indole-2-carboxamides have successfully used QSAR to guide the design of new inhibitors. researchgate.netnih.gov
As no specific QSAR model for this compound and its close analogs was found, a direct correlation with experimental preclinical data cannot be presented. In a typical study, a plot of predicted versus experimental pIC50 values would be generated to visually assess the model's performance.
In Silico ADMET Prediction for Preclinical Compound Prioritization
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic or toxicological profiles at an early stage. researchgate.net
Computational models, often based on large datasets of experimental results, can predict a wide range of ADMET properties for a molecule like this compound. These predictions include properties like aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, interaction with cytochrome P450 enzymes, and potential for toxicity. While specific ADMET predictions for this compound are not published, general ADMET studies on related indole derivatives suggest that properties like solubility and metabolic stability are often key challenges for this class of compounds. acs.orgnih.gov
Prioritizing compounds for further preclinical development relies on a balanced profile of potency and favorable ADMET properties. The in silico predictions serve as an initial filter to select the most promising candidates for in vitro and in vivo testing.
Illustrative In Silico ADMET Profile
| Property | Predicted Value | Interpretation |
|---|---|---|
| Aqueous Solubility (logS) | -3.5 | Low |
| Human Intestinal Absorption | 90% | High |
| Blood-Brain Barrier Permeation | Medium | May cross the BBB |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic |
(Note: The data in this table is for illustrative purposes to show a typical ADMET profile and is not based on a published study of this compound.)
Medicinal Chemistry Approaches and Drug Design Implications for the 4 Chloro 1h Indole 2 Carboxamide Scaffold
Exploration of the Indole-2-carboxamide as a Versatile Pharmacophore
The indole-2-carboxamide core is a well-established pharmacophore, a molecular framework responsible for a drug's biological activity. This versatility stems from the indole (B1671886) ring's ability to participate in various non-covalent interactions, including hydrophobic interactions, pi-stacking, and hydrogen bonding, while the 2-carboxamide (B11827560) group serves as a crucial hydrogen bond donor and acceptor.
Derivatives of the 4-chloro-1H-indole-2-carboxamide scaffold have been investigated for a range of therapeutic applications, highlighting the pharmacophore's adaptability. For instance, certain 4-aminoindole (B1269813) carboxamide derivatives have shown potential in curtailing the oligomer formation of α-synuclein and the 2N4R isoform of tau, proteins implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.gov In these cases, the indole-2-carboxamide moiety likely interacts with key amino acid residues in the aggregation-prone proteins, while the 4-substituent fine-tunes the binding affinity and selectivity.
Lead Optimization Strategies Based on Mechanistic Insights
Once a lead compound containing the this compound scaffold is identified, lead optimization strategies are employed to enhance its drug-like properties. These strategies are guided by an understanding of the compound's mechanism of action and its interaction with the biological target.
Enhancing Potency and Selectivity against Specific Targets
A key aspect of lead optimization is to improve the potency and selectivity of the compound for its intended target, thereby maximizing therapeutic efficacy and minimizing off-target effects. This is often achieved through systematic structural modifications of the lead compound.
For example, in the development of inhibitors for enzymes like EGFR and CDK2, which are implicated in cancer, the substitution pattern on the indole ring of indole-2-carboxamides has been shown to be critical. nih.govnih.gov While specific data on 4-chloro derivatives is limited in this context, studies on related 5-chloro and other halogenated analogs provide valuable insights. For instance, the introduction of a chloro group can enhance inhibitory activity. nih.gov Further modifications to the carboxamide nitrogen with different chemical moieties can explore additional binding interactions within the target's active site, leading to increased potency and selectivity. nih.govnih.gov
In the context of P2X7 receptor antagonists for neurodegenerative diseases, a patent has disclosed compounds such as 4-Chloro-1H-indole-5-carboxylic acid ((S)-1-cyclohexyl-2-hydroxy-ethyl)-amide, a derivative of the core scaffold. google.com This suggests that exploration of substituents at other positions of the indole ring, in conjunction with the 4-chloro group, can lead to potent and selective modulators of specific biological targets.
The following table summarizes the activity of some chloro-substituted indole-2-carboxamide derivatives against various targets, illustrating the impact of substitution on potency.
Table 1: Biological Activities of Chloro-Substituted Indole-2-Carboxamide Derivatives
| Compound | Target | Activity (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-methyl-1H-indole-2-carboxamide | EGFR | GI₅₀ = 3.30 µM | nih.gov |
| 5-Chloro-N-(4-(morpholin-4-yl)phenethyl)-3-methyl-1H-indole-2-carboxamide | EGFR | GI₅₀ = 1.05 µM | nih.gov |
| 5,7-Dichloro-N-(4-(morpholin-4-yl)phenethyl)-3-methyl-1H-indole-2-carboxamide | EGFR | GI₅₀ = 1.50 µM | nih.gov |
| N-(1-(Adamantan-1-yl)ethyl)-5-chloro-1H-indole-2-carboxamide | Mycobacterium tuberculosis | MIC = 6.20 µM | nih.gov |
| N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide | Mycobacterium tuberculosis | MIC = 0.32 µM | nih.gov |
Computational and Synthetic Strategies for Preclinical Metabolic Stability
A crucial aspect of lead optimization is to improve the metabolic stability of a compound, ensuring it has a suitable pharmacokinetic profile for in vivo efficacy. Computational and synthetic strategies are employed to identify and address potential metabolic liabilities.
In silico tools can predict sites of metabolism on the this compound scaffold. For indole derivatives, the indole ring itself can be susceptible to oxidation. nih.gov The introduction of the 4-chloro group can influence the metabolic profile, potentially blocking a site of metabolism or altering the electronic properties to reduce susceptibility to enzymatic degradation.
Synthetic strategies to enhance metabolic stability often involve the introduction of metabolically robust groups or the modification of labile positions. For example, if a particular position on the indole ring or a substituent on the carboxamide is identified as a metabolic hotspot, it can be modified. This could involve replacing a metabolically weak methyl group with a more stable trifluoromethyl group or altering the substitution pattern to block enzymatic access. Studies on related indole-2-carboxamides have shown that strategic placement of fluorine or chlorine atoms can improve metabolic stability. datapdf.com
Development of Hybrid Pharmacophores Incorporating the Indole-2-Carboxamide Moiety
Hybrid pharmacophores, which combine two or more pharmacophoric units into a single molecule, represent an innovative approach to drug design. This strategy can lead to compounds with dual or synergistic activities, or improved drug-like properties. The this compound scaffold can serve as a core component in the design of such hybrid molecules.
For instance, the indole-2-carboxamide moiety could be linked to another pharmacophore known to interact with a different target or a different binding site on the same target. This approach has been explored in the development of multi-target agents for complex diseases like cancer. nih.gov By combining the this compound scaffold with other kinase inhibitor motifs, it may be possible to develop dual inhibitors of targets like EGFR and CDK2, potentially leading to enhanced antiproliferative activity and a reduced likelihood of drug resistance. nih.govnih.gov
Fragment-Based Drug Design and De Novo Design Principles Applied to the Indole-2-Carboxamide System
Fragment-based drug design (FBDD) is a powerful method for identifying novel lead compounds. frontiersin.org In this approach, small molecular fragments are screened for their ability to bind to a biological target. Once a fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound.
The this compound itself can be considered a fragment that can be used as a starting point for FBDD. Its relatively simple structure and well-defined interaction capabilities make it an ideal building block. For example, a fragment library could be screened to identify small molecules that bind to a target of interest. If a fragment containing the this compound scaffold is identified, it can be optimized by adding substituents to the indole ring or the carboxamide nitrogen to improve its binding affinity and selectivity. nih.govnih.gov
De novo design principles, which involve the computational design of novel molecules to fit a specific binding site, can also be applied to the indole-2-carboxamide system. Using the crystal structure of a target protein, computational algorithms can design novel molecules that incorporate the this compound scaffold and are predicted to have high binding affinity. This approach allows for the exploration of novel chemical space and the design of compounds with tailored properties.
Conceptual Therapeutic Potential and Future Research Directions
Expansion of Biological Target Repertoire Based on Mechanistic Discoveries
Initially identified through phenotypic screening, the biological targets of indole-2-carboxamides are being progressively unveiled, revealing a diverse and expanding repertoire. This diversification opens avenues for treating a wide range of diseases.
One of the most significant discoveries is the identification of the Mycobacterial Membrane protein Large 3 (MmpL3) as a key target for the antitubercular activity of these compounds. nih.govnih.gov MmpL3 is an essential transporter responsible for moving mycolic acid precursors to the mycobacterial cell envelope, a critical step in forming the cell wall. nih.gov Indole-2-carboxamides, including analogues with chloro substitutions, inhibit this translocation process, demonstrating potent activity against Mycobacterium tuberculosis, including drug-resistant strains. nih.govnih.govacs.org
Beyond mycobacteria, research has shown that indole-2-carboxamides can be engineered to interact with targets relevant to human diseases. nih.gov A notable area of discovery is in oncology, where certain derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). rsc.orgnih.govelsevierpure.com Both EGFR and CDK2 are crucial in cell proliferation and are validated targets in cancer therapy. rsc.orgnih.gov The ability of a single scaffold to hit multiple nodes in cancer signaling pathways is a promising strategy. nih.govnih.gov
Furthermore, the indole-2-carboxamide scaffold has been established as a viable template for developing allosteric modulators of the Cannabinoid Receptor 1 (CB1). acs.org Compounds like 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide serve as prototypical examples, demonstrating how substitutions on the indole (B1671886) ring influence binding affinity and cooperativity. acs.org This modulation of the endocannabinoid system has potential implications for CNS disorders and obesity. acs.org
The expanding list of targets highlights the chemical tractability of the indole-2-carboxamide core, allowing its adaptation for various biological endpoints.
Table 1: Selected Biological Targets of Indole-2-Carboxamide Derivatives
| Target | Therapeutic Area | Mechanism of Action | Supporting Evidence (Source Index) |
|---|---|---|---|
| Mycobacterial Membrane protein Large 3 (MmpL3) | Infectious Disease (Tuberculosis) | Inhibition of mycolic acid transport, disrupting cell wall formation. | nih.govnih.govrsc.org |
| Epidermal Growth Factor Receptor (EGFR) | Oncology | Inhibition of tyrosine kinase activity, blocking proliferation signals. | rsc.orgnih.govelsevierpure.comnih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Oncology | Inhibition of cell cycle progression. | rsc.orgnih.govelsevierpure.com |
| Cannabinoid Receptor 1 (CB1) | Neurology/Metabolic Disease | Allosteric modulation of receptor activity. | nih.govacs.org |
| HIV-1 Integrase | Infectious Disease (HIV) | Inhibition of the strand transfer step of viral integration via chelation with Mg2+ ions. | rsc.org |
Potential for Addressing Pathogen Drug Resistance through Novel Mechanisms (Conceptual)
The emergence of drug-resistant pathogens is a critical global health threat, necessitating the discovery of therapeutics with novel mechanisms of action. Indole-2-carboxamides offer significant conceptual promise in this area, particularly in the fight against tuberculosis (TB).
Current TB therapies are long and complex, contributing to non-compliance and the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. nih.gov Many existing antibiotics target a limited set of cellular processes. Indole-2-carboxamides, by inhibiting MmpL3, attack a pathway not targeted by current first- or second-line TB drugs. nih.govnih.gov This novel mechanism means that there is no pre-existing target-based resistance, making these compounds active against strains that are resistant to conventional drugs. nih.gov
The development of narrow-spectrum antibiotics that specifically target mycobacteria is a highly desirable goal. nih.gov Indole-2-carboxamides have demonstrated such specificity, showing potent activity against various Mycobacterium species while having no clinically relevant activity against other Gram-positive or Gram-negative bacteria like S. aureus or P. aeruginosa. nih.gov This selectivity could reduce the complications associated with broad-spectrum antibiotic use, such as disruption of the host microbiome.
Furthermore, some studies have explored the synergistic interactions between indole-2-carboxamides and existing antibiotics. For instance, these compounds act synergistically with β-lactams like imipenem (B608078) and cefoxitin (B1668866) against Mycobacterium abscessus, increasing the bactericidal activity of these conventional drugs. nih.gov This suggests a potential role for indole-2-carboxamides in combination therapies, which could lower the required doses of individual drugs, shorten treatment duration, and overcome resistance. nih.govnih.gov
Development as Chemical Probes for Biological Systems Research
A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The well-defined structure-activity relationships (SAR) and specific mechanisms of action of indole-2-carboxamides make them excellent candidates for development as chemical probes. nih.gov
For example, analogues of 4-chloro-1H-indole-2-carboxamide have been used to investigate the function and structure of the MmpL3 transporter. nih.gov By docking these molecules into the MmpL3 active site, researchers can better understand the binding interactions required for inhibition. nih.govrsc.org This knowledge not only aids in the design of better drugs but also helps elucidate the fundamental biology of mycobacterial cell wall synthesis.
Similarly, in cancer research, potent and selective indole-2-carboxamide inhibitors of EGFR or CDK2 can be used to probe the roles of these kinases in specific cellular contexts or to validate them as therapeutic targets in new cancer subtypes. nih.gov The development of compounds with dual activity also allows for the investigation of the complex interplay between different signaling pathways. rsc.orgelsevierpure.com The ability to fine-tune the scaffold to confer selective activity for different targets further enhances their utility as research tools. rsc.org
Emerging Research Areas for Indole-2-Carboxamide Chemistry
The versatility of the indole-2-carboxamide scaffold continues to open up new avenues of research beyond its established roles. The core structure serves as a privileged synthetic handle for creating more complex molecular architectures. rsc.org
Several emerging therapeutic applications are currently being explored:
Anti-Inflammatory Agents: A series of indole-2-carboxamide derivatives have been designed and synthesized as anti-inflammatory agents for treating sepsis. acs.org Promising compounds were found to effectively reduce the overexpression of inflammatory mediators like TNF-α and IL-6 in cellular models. acs.org
Antiviral Therapeutics: The scaffold is being investigated for activity against neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV). acs.org Medicinal chemistry efforts have led to analogues with improved potency and metabolic stability, with some demonstrating the ability to achieve measurable levels in the brain. acs.org Additionally, indole-2-carboxylic acid, the precursor to the carboxamide, has been identified as a promising scaffold for developing novel HIV-1 integrase inhibitors. rsc.org
Antiparasitic Agents: Research has been conducted on 1H-indole-2-carboxamides for activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org Although the initial series faced challenges with pharmacokinetics, the work demonstrated in vivo antiparasitic activity, highlighting a potential, albeit challenging, area for future optimization. acs.org
Polycyclic Fused Indoles: The indole-2-carboxamide moiety is being used as a key precursor in intramolecular and intermolecular cyclization reactions to construct complex, polycyclic fused indole molecules. rsc.org Since many biologically active natural products possess such frameworks, this synthetic utility is a significant area of chemical research. rsc.org
Challenges and Opportunities in Indole-2-Carboxamide Research and Development (Non-Clinical Focus)
Despite the therapeutic promise of indole-2-carboxamides, their progression from discovery to development faces several non-clinical challenges. A primary obstacle identified across multiple studies is related to their physicochemical and pharmacokinetic properties. acs.org
Challenges:
Low Aqueous Solubility: Many potent indole-2-carboxamide derivatives suffer from poor solubility. nih.govacs.orgacs.org This is often due to the high lipophilicity required for potent activity, creating a difficult trade-off for medicinal chemists. nih.govacs.org Low solubility can hinder formulation and lead to poor absorption and bioavailability.
Metabolic Instability: High metabolic clearance, particularly in liver microsomes, is another common issue. nih.govacs.orgacs.org This can result in a short half-life and low drug exposure in vivo, limiting therapeutic efficacy.
P-glycoprotein (P-gp) Efflux: For compounds targeting the central nervous system, recognition by efflux transporters like P-gp at the blood-brain barrier can prevent the drug from reaching its site of action. acs.org
Difficult Structure-Activity Relationships (SAR): In some cases, the SAR can be very tight, meaning that only minor structural modifications are tolerated, which can limit the options for property optimization. acs.org
Opportunities:
Medicinal Chemistry Optimization: These challenges present clear opportunities for targeted medicinal chemistry. Researchers have successfully improved metabolic stability by introducing specific substitutions, such as chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole ring. nih.govacs.org
Scaffold Hopping and Isosteric Replacement: When a particular scaffold presents insurmountable problems, replacing the indole core with other heterocycles (scaffold hopping) or modifying the linker and amide groups (isosteric replacement) can provide a path forward. acs.org However, these strategies have shown mixed success, with many modifications leading to a loss of potency. acs.org
Advanced Formulation Strategies: For compounds with persistent solubility issues, advanced formulation techniques could be explored to improve drug delivery and bioavailability, although the focus of the cited research is primarily on molecular optimization.
A 2025 study on anti-trypanosomal indole-2-carboxamides highlighted these issues, where the optimization work was ultimately stopped due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, despite demonstrating in vivo activity. acs.org
Table 2: Key Non-Clinical Challenges and Opportunities in Indole-2-Carboxamide Development
| Area | Challenge | Opportunity/Mitigation Strategy | Supporting Evidence (Source Index) |
|---|---|---|---|
| Physicochemical Properties | Low aqueous solubility, often linked to high lipophilicity needed for potency. | Targeted chemical modifications to balance lipophilicity and solubility; advanced formulation. | nih.govacs.orgacs.org |
| Pharmacokinetics (DMPK) | High intrinsic clearance/metabolic instability. | Introduction of metabolically robust groups (e.g., halogens on the indole ring). | nih.govacs.orgacs.org |
| Drug Transport | Recognition and efflux by transporters like P-glycoprotein (P-gp). | Identify and implement structural modifications that reduce recognition by efflux pumps. | acs.org |
| SAR | Tight structure-activity relationship can limit optimization efforts. | Explore scaffold hopping and bioisosteric replacements to find new chemical space. | acs.org |
Interdisciplinary Approaches and Synergistic Research Initiatives
The successful development of complex therapeutic agents like indole-2-carboxamides inherently relies on the integration of multiple scientific disciplines. Modern drug discovery efforts in this area exemplify the power of interdisciplinary and synergistic research.
A prime example is the research into compounds with dual antitubercular and anticancer activities. nih.govrsc.org This work exists at the intersection of microbiology, infectious disease, and oncology, requiring expertise in both mycobacterial biology and cancer cell signaling. Transcriptional analysis and other systems biology approaches are used to elucidate mechanisms of action in both pathogen and human cells. nih.govrsc.org
Computational chemistry plays a vital and synergistic role alongside synthetic chemistry and biology. Molecular docking studies are routinely used to predict and rationalize how these molecules bind to their targets, such as MmpL3, EGFR, or HIV-1 integrase. nih.govnih.govrsc.org This in silico analysis guides the rational design of new analogues, making the synthetic process more efficient and targeted. nih.govrsc.org
Furthermore, public-private partnerships and international consortia are crucial for tackling diseases that disproportionately affect developing nations. The Drugs for Neglected Diseases initiative's Lead Optimization Latin America (LOLA) consortium is a model of such a synergistic initiative. acs.org By integrating academic research institutions with industry partners, LOLA leverages diverse expertise and resources to advance drug discovery for neglected diseases like Chagas, as demonstrated in their work on indole-2-carboxamides. acs.org
Finally, a synergistic approach is also evident in the exploration of combination therapies. Research showing that indole-2-carboxamides enhance the efficacy of β-lactam antibiotics against M. abscessus combines microbiology, pharmacology, and clinical science to devise strategies that could improve treatment outcomes and combat resistance. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(4-Chlorobutyl)-1H-indole-2-carboxamide |
| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide |
| 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide |
| 5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide |
| N-(1-adamantyl)-indole-2-carboxamide |
| N-rimantadine-4,6-dimethylindole-2-carboxamide |
| 5-chlorobenzofuran-2-carboxamide |
| Isoniazid |
| Hydralazine |
| Erlotinib (B232) |
| Vemurafenib |
| Dabrafenib |
| Posaconazole |
| Fexinidazole |
| Imipenem |
| Cefoxitin |
| Rimonabant |
| Doxorubicin |
| Lipoxin A4 |
| PSNCBAM-1 |
Q & A
Q. What are the standard synthetic routes for preparing 4-chloro-1H-indole-2-carboxamide and its derivatives?
The synthesis typically involves coupling an indole-2-carboxylic acid derivative with an amine. For example, 5-chloro-3-hexyl-1H-indole-2-carboxylic acid can react with 2-(4-azidophenyl)ethanamine via a carbodiimide-mediated coupling (e.g., EDC/HOBt), followed by purification using Combiflash chromatography (0–25% ethyl acetate in hexane) to achieve moderate yields (~50%) . Acid chlorides (e.g., indole-2-carboxylic acid chloride prepared using oxalyl chloride and DMF) are also key intermediates for amide bond formation .
Q. Which analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for the indole NH proton (~9.1 ppm in CDCl₃) and carboxamide carbonyl (~162 ppm in ¹³C NMR) . High-Resolution Mass Spectrometry (HRMS) and elemental analysis further validate molecular formula and purity (e.g., [M+H]+ at 424.1898 vs. calculated 424.1904) .
Q. How do substituents on the indole core influence the compound’s biological activity?
Substituents like chloro, methoxy, or aryl groups at positions 3, 5, or 6 of the indole ring can modulate binding affinity and selectivity. For instance, N-(3-chloro-4-fluorophenyl) derivatives exhibit varied anticancer activity depending on the substituent’s electronic and steric effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Yield optimization often involves solvent selection (e.g., dichloromethane for acid chloride formation), stoichiometric control of reagents (1.5 eq oxalyl chloride), and temperature gradients (0°C to room temperature) to minimize side reactions . Purification via gradient elution in Combiflash systems (ethyl acetate/hexane) enhances recovery of pure products .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Unexpected NMR peaks may arise from rotamers or residual solvents. For example, splitting in NH proton signals can indicate restricted rotation in the carboxamide group. Cross-validation with HRMS and 2D NMR (e.g., COSY, HSQC) resolves ambiguities .
Q. What strategies are effective for designing analogues to study structure-activity relationships (SAR)?
Systematic variation of substituents (e.g., replacing 4-chloro with nitro or pyridyl groups) and side-chain modifications (e.g., alkyl vs. aryl amines) can reveal critical pharmacophores. In one study, derivatives with 4-chlorobenzoyl groups showed enhanced Bcl-2/Mcl-1 inhibitory activity compared to unsubstituted analogues .
Q. How can discrepancies in biological activity across structurally similar derivatives be analyzed?
Computational tools (e.g., molecular docking) and biophysical assays (e.g., surface plasmon resonance) help correlate structural features with target binding. For example, steric hindrance from a 3-hexyl group in 5-chloro-3-hexyl derivatives may reduce cellular uptake despite potent in vitro activity .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for acid chloride intermediates to avoid hydrolysis .
- Purification : Use preparative HPLC for polar derivatives incompatible with silica gel .
- SAR Studies : Combine in vitro assays with pharmacokinetic profiling to differentiate intrinsic activity from bioavailability effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
